(1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine
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Overview
Description
(1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine: is a fluorinated organic compound that has garnered interest in various fields of scientific research. The presence of both fluoro and trifluoromethyl groups in its structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of trifluoromethylation reagents such as CF3SO2Na under metal-free conditions . This method is advantageous due to its simplicity, cost-effectiveness, and low toxicity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar trifluoromethylation techniques. The scalability of these methods ensures that the compound can be produced in sufficient quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
(1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The fluoro and trifluoromethyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluoro-substituted ketones or aldehydes, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
Chemistry
In chemistry, (1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine is used as a building block for the synthesis of more complex fluorinated compounds.
Biology
In biological research, this compound is studied for its potential interactions with biological molecules. The presence of fluoro and trifluoromethyl groups can enhance the compound’s stability and bioavailability, making it a candidate for drug development .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new pharmaceuticals with improved efficacy and safety profiles .
Industry
In the industrial sector, this compound is used in the development of advanced materials and agrochemicals. Its stability and reactivity make it suitable for various industrial applications .
Mechanism of Action
The mechanism of action of (1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine involves its interaction with specific molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s binding affinity to these targets, leading to various biochemical effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
α-(Trifluoromethyl)styrenes: These compounds share the trifluoromethyl group and are used in similar applications in organic synthesis.
3-Trifluoromethyl-1,2,4-triazoles: These compounds also contain the trifluoromethyl group and are used in pharmaceuticals and agrochemicals.
Uniqueness
What sets (1S)-2-Fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine apart is the combination of both fluoro and trifluoromethyl groups in a single molecule. This unique structure imparts distinct chemical and physical properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H9F4N |
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Molecular Weight |
207.17 g/mol |
IUPAC Name |
(1S)-2-fluoro-1-[3-(trifluoromethyl)phenyl]ethanamine |
InChI |
InChI=1S/C9H9F4N/c10-5-8(14)6-2-1-3-7(4-6)9(11,12)13/h1-4,8H,5,14H2/t8-/m1/s1 |
InChI Key |
VFOCISCEXQWZQO-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)C(F)(F)F)[C@@H](CF)N |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C(CF)N |
Origin of Product |
United States |
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